molecular formula C8H8Cl2S B2946564 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene CAS No. 15894-25-4

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene

Cat. No.: B2946564
CAS No.: 15894-25-4
M. Wt: 207.11
InChI Key: RXWDSKLJNWPMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene is a sulfur and chlorine-functionalized organic compound that serves as a versatile synthetic intermediate for research and development. Its molecular structure features both a chloromethyl sulfanyl group and a chlorophenyl ring, making it a valuable building block for constructing more complex molecules through various nucleophilic substitution and coupling reactions. Researchers can utilize this compound in the synthesis of ligands for metal complexes or as a precursor for the development of functional materials. While a compound with a related structure, chloromethyl 4-chlorophenyl sulphide (CAS# 7205-90-5), is documented as an intermediate in the synthesis of agrochemicals like Carbophenothion , the specific applications for this compound are a key area for further investigation. Its reactivity allows for exploration in novel chemical spaces, particularly in medicinal chemistry and materials science. The compound must be handled in a cool, ventilated environment . This product is intended for laboratory research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-chloro-4-(chloromethylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWDSKLJNWPMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene typically involves the chloromethylation of 4-chlorothiophenol. The reaction conditions often include the use of formaldehyde and hydrochloric acid as reagents. The process can be summarized as follows:

    Chloromethylation Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in the presence of a base.

      Products: Substituted benzene derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Carried out under controlled temperature and pH.

      Products: Sulfoxides or sulfones.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduced sulfur-containing compounds.

Scientific Research Applications

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and antifungal properties.
  • Medicine

    • Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The chloromethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular functions, contributing to its biological activity.

Comparison with Similar Compounds

Physicochemical and Spectral Comparison

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene C₇H₆Cl₂S 193.094 128.5 (at 0.016 atm) Nucleophilic substitution at chloromethyl; sulfur oxidation
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.029 223 Alkylation; SN2 reactions
Bis(4-chlorophenylthio)methane C₁₃H₁₀Cl₂S₂ 301.25 193–195 (2 mmHg) Stable; limited electrophilic reactivity
1-Chloro-4-(methylsulfonyl)benzyl chloride C₈H₈Cl₂O₂S 223.12 N/A Sulfonyl group enhances leaving ability

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key MS Peaks (m/z)
This compound Not reported Expected: δ 3.8–4.2 (SCH₂Cl), 7.2–7.5 (aromatic) 193.094 (M+)
4-Chlorobenzyl chloride ~600–700 (C-Cl) δ 4.6 (CH₂Cl), 7.3–7.5 (aromatic) 161.029 (M+)
1-Chloro-4-[(4-nitrophenoxy)methyl]benzene ~1520 (NO₂) δ 5.2 (OCH₂), 7.0–8.2 (aromatic) 291.03 (M+)

Biological Activity

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene, also known as chloromethyl sulfanyl benzene, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C8H8Cl2S
Molecular Weight: 195.12 g/mol
CAS Number: 15894-25-0

The compound features a chloromethyl sulfanyl group attached to a benzene ring, which contributes to its reactivity and biological activity. Its structural properties allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies have shown that it exhibits significant inhibitory effects against a range of bacteria and fungi. The compound's mechanism involves disrupting cellular functions through covalent bonding with biological molecules.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may be effective as a potential antimicrobial agent in clinical settings.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity . Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for further development in antifungal therapies.

Fungal Strain Inhibition Zone (mm)
Aspergillus niger15
Candida glabrata20

The antifungal properties are attributed to the reactive chloromethyl sulfanyl group, which interacts with fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. Preliminary results indicate that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms.

In vitro assays demonstrated that the compound can reduce cell viability in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15

These results highlight the need for further investigation into its efficacy and safety as an anticancer agent.

The biological activity of this compound is primarily due to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The chloromethylsulfanyl group can undergo nucleophilic substitution reactions, leading to:

  • Disruption of protein function: By modifying amino acid residues critical for protein activity.
  • Interference with DNA replication: Through binding interactions that hinder normal cellular processes.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to standard antibiotics .
  • Anticancer Research
    In another study focusing on the anticancer properties of sulfanyl derivatives, researchers found that the compound significantly reduced cell proliferation in breast cancer cells through apoptosis induction mechanisms .

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